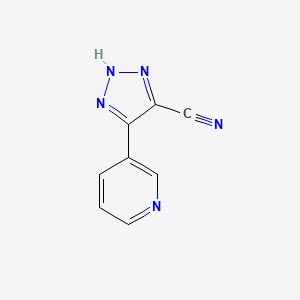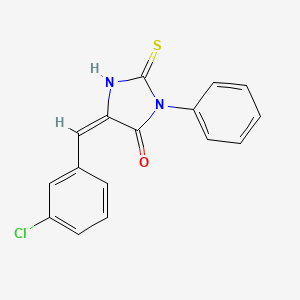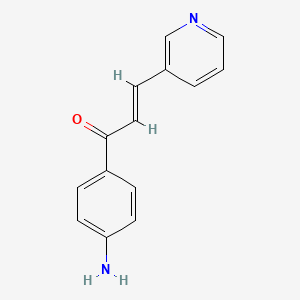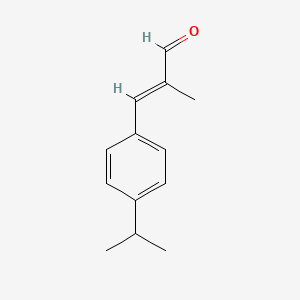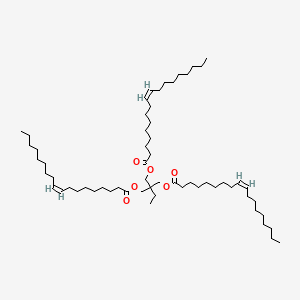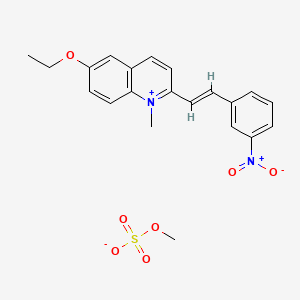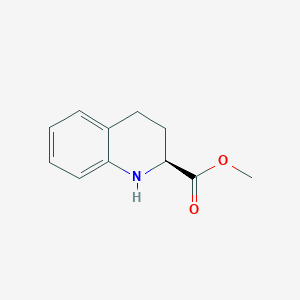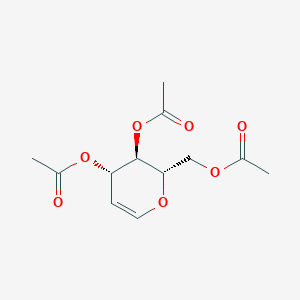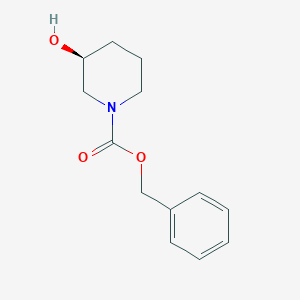![molecular formula C7H4Cl2N2O B1311169 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 2033-29-6](/img/structure/B1311169.png)
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties. The compound this compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the benzimidazole ring, which significantly influences its reactivity and applications.
Mechanism of Action
Target of Action
The primary target of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is cancer cells, specifically triple-negative breast cancer (TNBC) cells . These cells are characterized by increased amounts of glutathione (GSH), a molecule that plays a crucial role in cellular processes such as DNA synthesis and repair, protein synthesis, and immune system function .
Mode of Action
This compound interacts with its targets through a process known as photo-activated chemotherapy (PACT) . This compound exhibits phototoxicity, meaning it becomes toxic to cells when exposed to light . The compound’s interaction with TNBC cells involves GSH depletion and DNA photocleavage . It has a high resistance to GSH, allowing it to remain effective in the presence of high GSH levels .
Biochemical Pathways
The compound affects several biochemical pathways. . This, in turn, can disrupt cellular processes that rely on GSH. The compound also causes DNA photocleavage, a process that can lead to DNA damage and cell death .
Pharmacokinetics
These properties suggest that the compound can readily enter cells and reach its target sites .
Result of Action
The action of this compound results in significant cellular effects. Its phototoxic action leads to GSH depletion and DNA photocleavage, which can cause cell death . The compound has shown significant potency under photo irradiation in both normoxia and hypoxia conditions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s phototoxicity means that its efficacy is dependent on light exposure . Additionally, the compound’s effectiveness can be influenced by the presence of GSH in the cellular environment .
Biochemical Analysis
Biochemical Properties
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutathione (GSH), a crucial antioxidant in cells, leading to GSH depletion and subsequent oxidative stress . This interaction is particularly relevant in the context of cancer cells, where the compound has shown potential in photo-activated chemotherapy (PACT) by inducing DNA photocleavage and oxidative stress . The compound’s ability to bind strongly to serum albumin also aids in its transport and stability within the biological system .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly triple-negative breast cancer (TNBC) cells, the compound has demonstrated significant phototoxicity. It induces cell death through mechanisms involving GSH depletion, DNA binding, and oxidative stress . Additionally, the compound’s high cellular permeability and selective transportation towards the nucleus enhance its efficacy in targeting cancer cells . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing intercalation and subsequent DNA damage . The compound also interacts with GSH, converting it to its oxidized form (GSSG), leading to oxidative stress and cell death . Furthermore, its strong affinity for serum albumin facilitates its transport to target sites while preventing deactivation by GSH . These molecular interactions underpin the compound’s efficacy in inducing cell death in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its efficacy in inducing oxidative stress and DNA damage over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, including significant oxidative stress and cell death . These findings underscore the importance of determining optimal dosages to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and DNA damage. The compound interacts with enzymes such as glutathione reductase, which plays a role in maintaining the balance between reduced and oxidized glutathione . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its strong affinity for serum albumin . This binding aids in the compound’s stability and transport to target sites, enhancing its therapeutic efficacy. Additionally, the compound’s high cellular permeability allows it to accumulate in specific cellular compartments, further contributing to its biological activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA The compound’s ability to intercalate into DNA and induce oxidative stress highlights its potential as a therapeutic agent in targeting cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1H-benzo[d]imidazole with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by reacting 5,6-dichloro-1H-benzo[d]imidazole with an oxidizing agent in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced chemical reactors to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazoles .
Scientific Research Applications
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
- 5,6-Dichloro-1H-benzo[d]imidazol-2-amine
- 5,6-Dichloro-2-methyl-1H-benzo[d]imidazole
Uniqueness
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dichloro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBYAESCKCDTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432532 | |
| Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-29-6 | |
| Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)
